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molecular formula C16H21NO2S B8569805 5-(Tert-butoxy)-2-isopropoxy-7-vinylbenzo[d]thiazole CAS No. 889362-86-1

5-(Tert-butoxy)-2-isopropoxy-7-vinylbenzo[d]thiazole

Cat. No. B8569805
M. Wt: 291.4 g/mol
InChI Key: HJKRBENDFWRVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076489B2

Procedure details

Ph3PMe.Br (5.0 g) is dissolved in dry tetrahydrofuran (100 ml) under argon. N-butyl lithium (8.8 ml, of 1.6 M solution) is added at room temperature over 10 minutes and reaction mixture stirred for a further 30 minutes. A solution of 5-tert-Butoxy-2-isopropoxy-benzothiazole-7-carbaldehyde (1.25 g) in dichloromethane (40 ml) is added drop wise to the reaction mixture and the reaction mixture is stirred for 4.5 hours at room temperature. The solvent is removed in vacuo, redissolved in ethyl acetate, washed with water (3×), brine (1×), dried over MgSO4, filtered and the solvent removed in vacuo. The title compound is obtained by flash column chromatography (silica, eluent ethyl acetate/iso-hexane 1:9). MS (ES+) m/e 292 (MH+) LCT55980
[Compound]
Name
N-butyl lithium
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]1[CH:7]=[C:8]([CH:19]=O)[C:9]2[S:13][C:12]([O:14][CH:15]([CH3:17])[CH3:16])=[N:11][C:10]=2[CH:18]=1)([CH3:4])([CH3:3])[CH3:2].[O:21]1[CH2:25][CH2:24][CH2:23][CH2:22]1>ClCCl>[C:1]([O:5][C:6]1[CH:7]=[C:8]([CH:19]=[CH2:22])[C:9]2[S:13][C:12]([O:14][CH:15]([CH3:16])[CH3:17])=[N:11][C:10]=2[CH:18]=1)([CH3:2])([CH3:3])[CH3:4].[C:22]([O:21][CH2:25][CH3:24])(=[O:5])[CH3:23].[CH3:18][CH2:6][CH2:7][CH:8]([CH3:19])[CH3:9] |f:4.5|

Inputs

Step One
Name
N-butyl lithium
Quantity
8.8 mL
Type
reactant
Smiles
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
C(C)(C)(C)OC=1C=C(C2=C(N=C(S2)OC(C)C)C1)C=O
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for 4.5 hours at room temperature
Duration
4.5 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water (3×), brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC=1C=C(C2=C(N=C(S2)OC(C)C)C1)C=C
Name
Type
product
Smiles
C(C)(=O)OCC.CCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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